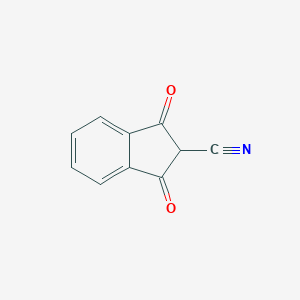

1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Overview

Description

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a versatile organic compound with a unique structure that makes it valuable in various fields of scientific research This compound is characterized by its indene core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several methods. One efficient approach involves the reaction of ninhydrin with malononitrile and various diamines in an aqueous medium under catalyst-free conditions. This method is advantageous due to its high yields (73–98%), short reaction times, and environmentally friendly nature . Another method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion .

Chemical Reactions Analysis

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition disrupts various cellular processes, leading to anticancer effects .

Comparison with Similar Compounds

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile can be compared to similar compounds such as:

Indane-1,3-dione: Both compounds share the indene core, but indane-1,3-dione lacks the nitrile group, making it less reactive in certain reactions.

1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: This compound is structurally similar but has a different substitution pattern, affecting its reactivity and applications.

2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Another similar compound with a different position of the nitrile group, leading to variations in its chemical behavior.

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile (often referred to as DIC) is an organic compound characterized by its unique molecular structure, which includes a fused indene ring system and two carbonyl groups. Its molecular formula is CHN\O, with an average molecular weight of approximately 171.155 g/mol. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its notable biological activities, particularly its potential as an anticancer agent.

Anticancer Properties

Research indicates that DIC exhibits significant anticancer properties, primarily through its ability to induce apoptosis in various cancer cell lines. The compound interacts with critical biological targets involved in cell signaling pathways, which are crucial for tumor growth and survival. Notably, studies have shown that DIC can disrupt cellular processes associated with cancer progression, making it a candidate for further therapeutic exploration.

The mechanism of action of DIC involves its binding to specific proteins that play roles in cell signaling and proliferation. For instance, it has been identified as a potential inhibitor of protein kinase CK2, an enzyme implicated in cancer cell survival and proliferation. By inhibiting CK2 activity, DIC may lead to reduced tumor growth and increased cancer cell death.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have demonstrated that DIC and its derivatives exhibit varying degrees of cytotoxic effects on different cell lines. For example, preliminary studies indicate that certain derivatives maintain higher viability rates in macrophages and cardiomyocytes when compared to untreated controls, suggesting a potential for selective targeting of cancer cells while sparing normal cells .

| Cell Type | Viability (%) | IC50 (μM) |

|---|---|---|

| J774 Macrophages | 80% (untreated) | >40 |

| H9c2 Cardiomyocytes | 85% (untreated) | >40 |

Comparative Analysis with Similar Compounds

DIC shares structural similarities with other biologically active compounds. Below is a comparison table highlighting some related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile | CHN\O | Methyl substitution enhances lipophilicity |

| Indanone | CHO | Simple ketone structure; less complex than indene |

| 1H-Indole | CHN | Basic structure; widely used in medicinal chemistry |

The uniqueness of DIC lies in its specific arrangement of functional groups, which allows for distinct reactivity patterns not observed in simpler analogs like indanone or indole.

Study on Apoptosis Induction

In a controlled study examining the effects of DIC on cancer cell lines, researchers found that treatment with DIC resulted in significant apoptosis as evidenced by increased caspase activity. This study utilized various assays to measure cell viability and apoptosis markers post-treatment, confirming the compound's potential as an anticancer agent.

In Vivo Studies

Further investigations into the in vivo efficacy of DIC are necessary to fully understand its therapeutic potential. Preliminary animal studies suggest that DIC may reduce tumor size significantly compared to control groups receiving no treatment. These findings warrant additional research into dosage optimization and long-term effects.

Properties

IUPAC Name |

1,3-dioxoindene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEKUQYTCADDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962447 | |

| Record name | 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42382-92-3 | |

| Record name | NSC163143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-1,3-INDANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.